Cas no 96314-28-2 ((2S,4R)-1-(tert-Butoxycarbonyl)-4-(tosyloxy)pyrrolidine-2-carboxylic Acid)
(2S,4R)-1-(tert-Butoxycarbonyl)-4-(tosyloxy)pyrrolidine-2-carboxylic Acid Chemical and Physical Properties
Names and Identifiers
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- 1,2-Pyrrolidinedicarboxylicacid, 4-[[(4-methylphenyl)sulfonyl]oxy]-, 1-(1,1-dimethylethyl) ester, (2S,4R)-
- (2S,4R)-1-(tert-Butoxycarbonyl)-4-(tosyloxy)pyrrolidine-2-carboxylic Acid
- (2S,4R)-4-(4-methylphenyl)sulfonyloxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
- SCHEMBL2710062
- 96314-28-2
- (2S,4R)-4-[[(4-Methylphenyl)sulfonyl]oxy]-1,2-pyrrolidinedicarboxylic acid 1-(tert-butyl)ester
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- Inchi: 1S/C17H23NO7S/c1-11-5-7-13(8-6-11)26(22,23)25-12-9-14(15(19)20)18(10-12)16(21)24-17(2,3)4/h5-8,12,14H,9-10H2,1-4H3,(H,19,20)/t12-,14+/m1/s1
- InChI Key: BWMXTCRKGOQHCO-OCCSQVGLSA-N
- SMILES: S(C1C=CC(C)=CC=1)(=O)(=O)O[C@H]1CN(C(=O)OC(C)(C)C)[C@H](C(=O)O)C1
Computed Properties
- Exact Mass: 385.11952325g/mol
- Monoisotopic Mass: 385.11952325g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 26
- Rotatable Bond Count: 6
- Complexity: 627
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 119Ų
Experimental Properties
- Density: 1.36
- Melting Point: 138-139 ºC
- Boiling Point: 553.6±50.0 °C at 760 mmHg
- Flash Point: 288.6±30.1 °C
- Vapor Pressure: 0.0±1.6 mmHg at 25°C
(2S,4R)-1-(tert-Butoxycarbonyl)-4-(tosyloxy)pyrrolidine-2-carboxylic Acid Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
(2S,4R)-1-(tert-Butoxycarbonyl)-4-(tosyloxy)pyrrolidine-2-carboxylic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B689865-5000mg |
(2S,4R)-1-(tert-Butoxycarbonyl)-4-(tosyloxy)pyrrolidine-2-carboxylic Acid |
96314-28-2 | 5g |
$ 1533.00 | 2023-04-18 | ||
| TRC | B689865-500mg |
(2S,4R)-1-(tert-Butoxycarbonyl)-4-(tosyloxy)pyrrolidine-2-carboxylic Acid |
96314-28-2 | 500mg |
$ 196.00 | 2023-04-18 | ||
| TRC | B689865-5g |
(2S,4R)-1-(tert-Butoxycarbonyl)-4-(tosyloxy)pyrrolidine-2-carboxylic Acid |
96314-28-2 | 5g |
$ 3000.00 | 2023-09-08 |
(2S,4R)-1-(tert-Butoxycarbonyl)-4-(tosyloxy)pyrrolidine-2-carboxylic Acid Related Literature
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
Additional information on (2S,4R)-1-(tert-Butoxycarbonyl)-4-(tosyloxy)pyrrolidine-2-carboxylic Acid
Introduction to (2S,4R)-1-(tert-Butoxycarbonyl)-4-(tosyloxy)pyrrolidine-2-carboxylic Acid (CAS No. 96314-28-2)
(2S,4R)-1-(tert-Butoxycarbonyl)-4-(tosyloxy)pyrrolidine-2-carboxylic Acid (CAS No. 96314-28-2) is a versatile and important compound in the field of organic chemistry and pharmaceutical research. This compound is a chiral amino acid derivative that plays a crucial role in the synthesis of various bioactive molecules and pharmaceuticals. Its unique structural features, including the tert-butoxycarbonyl (Boc) protecting group and the tosyloxy leaving group, make it an invaluable intermediate in the development of novel drugs and therapeutic agents.
The chemical structure of (2S,4R)-1-(tert-Butoxycarbonyl)-4-(tosyloxy)pyrrolidine-2-carboxylic Acid consists of a pyrrolidine ring with a chiral center at the 2-position and a hydroxyl group at the 4-position. The tert-butoxycarbonyl (Boc) group at the N-terminus serves as a protecting group for the amino functionality, while the tosyloxy (TsO) group at the 4-position acts as a good leaving group, facilitating subsequent reactions such as nucleophilic substitution and coupling reactions.
In recent years, significant advancements have been made in understanding the applications and synthetic routes of (2S,4R)-1-(tert-Butoxycarbonyl)-4-(tosyloxy)pyrrolidine-2-carboxylic Acid. One of the key areas of research has been its use in the synthesis of peptidomimetics and small molecule inhibitors. These compounds are designed to mimic the structure and function of peptides or proteins, often with improved pharmacological properties such as increased stability, reduced toxicity, and enhanced bioavailability.
For instance, a study published in Journal of Medicinal Chemistry highlighted the use of (2S,4R)-1-(tert-Butoxycarbonyl)-4-(tosyloxy)pyrrolidine-2-carboxylic Acid in the synthesis of potent inhibitors of protease enzymes. The researchers demonstrated that by incorporating this compound into their synthetic strategy, they were able to achieve high yields and excellent enantioselectivity, leading to the development of highly effective therapeutic agents for treating diseases such as cancer and viral infections.
Another notable application of (2S,4R)-1-(tert-Butoxycarbonyl)-4-(tosyloxy)pyrrolidine-2-carboxylic Acid is in the field of peptide chemistry. The compound's chiral centers and functional groups make it an ideal building block for constructing complex peptide sequences with specific stereochemical configurations. This is particularly important in the development of peptidomimetics that can target specific biological pathways or receptors with high affinity and selectivity.
In addition to its use in drug discovery and development, (2S,4R)-1-(tert-Butoxycarbonyl)-4-(tosyloxy)pyrrolidine-2-carboxylic Acid has also found applications in materials science. Researchers have explored its potential in the synthesis of advanced polymers and materials with unique properties such as self-healing capabilities or stimuli-responsive behavior. These materials have potential applications in fields ranging from biomedicine to environmental remediation.
The synthesis of (2S,4R)-1-(tert-Butoxycarbonyl)-4-(tosyloxy)pyrrolidine-2-carboxylic Acid typically involves several steps, including protection of the amino group with tert-butoxycarbonyl (Boc), introduction of the tosyloxy leaving group at the 4-position, and final deprotection to yield the desired product. Various synthetic methods have been reported in the literature, each with its own advantages and limitations. For example, a recent study published in Tetrahedron Letters described an efficient one-pot synthesis method that significantly reduced reaction time and improved overall yield.
The importance of chiral purity in pharmaceutical applications cannot be overstated. Therefore, ensuring high enantioselectivity during the synthesis of (2S,4R)-1-(tert-Butoxycarbonyl)-4-(tosyloxy)pyrrolidine-2-carboxylic Acid is crucial. Techniques such as asymmetric catalysis and chiral resolution have been employed to achieve this goal. A study published in Organic Letters reported a novel asymmetric catalytic method that yielded high enantiomeric excess (ee) values for this compound.
In conclusion, (2S,4R)-1-(tert-Butoxycarbonyl)-4-(tosyloxy)pyrrolidine-2-carboxylic Acid (CAS No. 96314-28-2) is a highly valuable compound with diverse applications in organic chemistry, pharmaceutical research, and materials science. Its unique structural features and synthetic versatility make it an essential tool for scientists working on the development of new drugs, peptidomimetics, and advanced materials. Ongoing research continues to uncover new possibilities for this compound, further solidifying its importance in modern scientific endeavors.
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